molecular formula C14H14O2 B12561470 Benzyl cyclohexa-2,5-diene-1-carboxylate CAS No. 162104-81-6

Benzyl cyclohexa-2,5-diene-1-carboxylate

Cat. No.: B12561470
CAS No.: 162104-81-6
M. Wt: 214.26 g/mol
InChI Key: BMXFCPKBZBYBPQ-UHFFFAOYSA-N
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Description

Benzyl cyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C14H14O2 It is a derivative of cyclohexa-2,5-diene-1-carboxylic acid, where the carboxyl group is esterified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl cyclohexa-2,5-diene-1-carboxylate typically involves the esterification of cyclohexa-2,5-diene-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl cyclohexa-2,5-diene-1-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl cyclohexa-2,5-diene-1-carboxylic acid.

    Reduction: Benzyl cyclohexa-2,5-diene-1-methanol.

    Substitution: Various substituted benzyl cyclohexa-2,5-diene-1-carboxylates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl cyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the benzyl group can be displaced by nucleophiles, resulting in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

162104-81-6

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

benzyl cyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C14H14O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-10,13H,2,11H2

InChI Key

BMXFCPKBZBYBPQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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